3,3,3-Trifluoro-2-oxopropanoic acid
Overview
Description
3,3,3-Trifluoro-2-oxopropanoic acid (CAS# 431-72-1) is a useful reagent in the biotransformation of pentafluoropropane in rat and humans . It has a molecular formula of C3HF3O3 .
Synthesis Analysis
A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079. A novel amidase (Bp-Ami) was cloned from this strain and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C3HF3O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reaction involving this compound can be represented by the formula: C3H2F3O2- + H+ = C3H3F3O2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.03 . It has a boiling point of 54.3 ℃ at 760 mmHg and a density of 1.578 g/cm3 .Scientific Research Applications
Biotransformation and Metabolism : The biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a compound related to 3,3,3-Trifluoro-2-oxopropanoic acid, has been studied in rabbits. The major metabolite identified was N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, indicating a low extent of biotransformation of HFO-1234yf in rabbits, predominantly through CYP450-mediated epoxidation and glutathione conjugation (Schuster et al., 2010).
Chemical Synthesis and Drug Discovery : A study on the decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid, a compound structurally similar to this compound, demonstrated its use in the direct synthesis of C(CF3)Me2-substituted heteroarenes without the need for transition-metal catalysts. This methodology has potential applications in drug discovery processes (Liu et al., 2018).
Photoaffinity Labeling : 2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane and phosgene, has been used for photoaffinity labeling. Its derivatives are acid stable and can be used to label enzymes, offering a promising approach for the photoaffinity labeling of thiols (Chowdhry et al., 1976).
Conformational Analysis : High-resolution spectroscopic studies of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid have been conducted to understand its conformational landscape. The study revealed two dominant conformers, both in the Z form of the carboxylic acid group, contributing to the understanding of fluorinated carboxylic acids (Thomas et al., 2016).
Electrolyte Additives in Batteries : Alkyl 3,3,3-trifluoropropanoate, including methyl and ethyl 3,3,3-trifluoropropanoate, has been used as an electrolyte additive to enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. These additives significantly improved capacity retention and reduced interfacial resistance at high voltage (Zheng et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJEHMDNREMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546989 | |
Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-72-1 | |
Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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